molecular formula C12H8BrClN2 B12541516 N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride CAS No. 652148-56-6

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride

Cat. No.: B12541516
CAS No.: 652148-56-6
M. Wt: 295.56 g/mol
InChI Key: BKMZIYXEQLVGBG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine would yield an N-substituted amide, while reacting with an alcohol would produce an ester .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and as a ligand in coordination chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromophenyl)pyridine-3-carboximidoyl chloride
  • N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride
  • N-(4-Fluorophenyl)pyridine-3-carboximidoyl chloride

Uniqueness

N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of complexes it forms. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro- and fluoro- counterparts .

Properties

CAS No.

652148-56-6

Molecular Formula

C12H8BrClN2

Molecular Weight

295.56 g/mol

IUPAC Name

N-(4-bromophenyl)pyridine-3-carboximidoyl chloride

InChI

InChI=1S/C12H8BrClN2/c13-10-3-5-11(6-4-10)16-12(14)9-2-1-7-15-8-9/h1-8H

InChI Key

BKMZIYXEQLVGBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=NC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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